molecular formula C21H20FN3O2 B2842550 (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone CAS No. 1171341-20-0

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2842550
CAS RN: 1171341-20-0
M. Wt: 365.408
InChI Key: QMOMRHNMEWOAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EFPIM and belongs to the class of pyrazole derivatives.

Mechanism of Action

The mechanism of action of EFPIM is not fully understood, but it is believed to target various signaling pathways involved in cancer cell growth and proliferation. EFPIM has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
EFPIM has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. EFPIM has also been found to have anti-inflammatory effects and has been shown to modulate the immune system.

Advantages and Limitations for Lab Experiments

EFPIM has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, its complex synthesis method and low solubility in water can make it difficult to work with in the lab. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on EFPIM. One area of focus is the development of more efficient synthesis methods that can produce EFPIM in larger quantities. Another area of focus is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of EFPIM is a complex process that involves several steps. The first step involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethyl-2-oxobutanamide. This intermediate product is then reacted with hydrazine hydrate to form 4-fluoro-N-ethyl-3-pyrazolidinone. In the final step, 4-fluoro-N-ethyl-3-pyrazolidinone is reacted with 2-methylindole-1-carbaldehyde to form EFPIM.

Scientific Research Applications

EFPIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including hepatocellular carcinoma, breast cancer, and lung cancer. EFPIM has also been found to have potential as an anti-inflammatory agent and has been studied for its effects on the immune system.

properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-3-27-19-13-24(17-10-8-16(22)9-11-17)23-20(19)21(26)25-14(2)12-15-6-4-5-7-18(15)25/h4-11,13-14H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOMRHNMEWOAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2C(CC3=CC=CC=C32)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

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